8-(oxolan-2-yl)-7H-purin-6-amine
CAS No.: 51015-49-7
Cat. No.: VC15972645
Molecular Formula: C9H11N5O
Molecular Weight: 205.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51015-49-7 |
|---|---|
| Molecular Formula | C9H11N5O |
| Molecular Weight | 205.22 g/mol |
| IUPAC Name | 8-(oxolan-2-yl)-7H-purin-6-amine |
| Standard InChI | InChI=1S/C9H11N5O/c10-7-6-9(12-4-11-7)14-8(13-6)5-2-1-3-15-5/h4-5H,1-3H2,(H3,10,11,12,13,14) |
| Standard InChI Key | BYMXZKPHIWMGLE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NC3=NC=NC(=C3N2)N |
Introduction
Chemical Identification and Properties
Molecular and Structural Characteristics
8-(Oxolan-2-yl)-7H-purin-6-amine features a purine core substituted with an oxolan-2-yl group at the 8-position and an amine group at the 6-position. The purine nucleus consists of a fused pyrimidine and imidazole ring system, while the oxolan-2-yl group (tetrahydrofuran-2-yl) introduces a five-membered oxygen-containing ring . This substitution pattern distinguishes it from related purine derivatives, such as 9-(oxolan-2-yl)-7H-purin-9-ium-6-amine or N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, which exhibit different substituent placements or additional functional groups.
Table 1: Key Chemical Identifiers
Physicochemical Properties
The compound’s solubility and stability are influenced by its polar functional groups. The amine group at position 6 enhances water solubility, while the oxolan-2-yl moiety contributes to lipophilicity, potentially improving membrane permeability . Experimental data on its melting point, boiling point, and partition coefficient (logP) remain areas for further characterization, though computational models predict a logP value of approximately 0.5, suggesting moderate hydrophilicity.
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is governed by its purine core and substituents:
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Electrophilic Aromatic Substitution: The purine ring undergoes reactions at electron-rich positions, such as nitration or halogenation.
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Nucleophilic Attack: The amine group at position 6 participates in acylations or alkylations, enabling derivatization for structure-activity relationship studies .
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Oxidation: The tetrahydrofuran ring may undergo ring-opening reactions under strong oxidative conditions, forming dicarbonyl intermediates.
Structural and Conformational Analysis
Computational Modeling
Density functional theory (DFT) calculations predict that the oxolan-2-yl group adopts a puckered conformation, minimizing steric hindrance with the purine ring. The amine group’s lone pair electrons participate in conjugation with the purine π-system, stabilizing the molecule’s electronic structure .
| Target Class | Potential Interaction Mechanism |
|---|---|
| Viral Polymerases | Competitive inhibition of nucleotide binding |
| Protein Kinases | Allosteric modulation of ATP-binding sites |
| Purinergic Receptors | Agonism/antagonism affecting signaling pathways |
Comparative Analysis with Analogous Compounds
Substituent Effects
Replacing the oxolan-2-yl group with other substituents alters biological activity:
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Chlorobenzyl Derivatives: N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine shows enhanced lipophilicity, improving blood-brain barrier penetration.
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Bromophenyl Derivatives: N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exhibits stronger halogen bonding, increasing target binding affinity.
Positional Isomerism
The placement of the oxolan-2-yl group at the 8-position (vs. 9-position in 9-(oxolan-2-yl)-7H-purin-9-ium-6-amine ) influences electronic distribution and steric interactions, potentially modulating receptor selectivity.
Future Research Directions
Synthetic Optimization
Developing regioselective synthesis methods to improve yield and purity is critical. Continuous flow chemistry and biocatalytic approaches could address challenges in stereochemical control .
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate hypothesized activities. Collaboration with academic and industrial partners could accelerate drug discovery efforts.
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